Ac-Ile-Glu-Pro-Asp-AMC

Overview

Description

Ac-Ile-Glu-Pro-Asp-AMC, also known as Ac-IEPD-AMC, is a fluorogenic substrate . It is a preferred substrate sequence of granzyme B, a mammalian serine protease involved in the induction of rapid target cell death by cytotoxic lymphocytes .

Molecular Structure Analysis

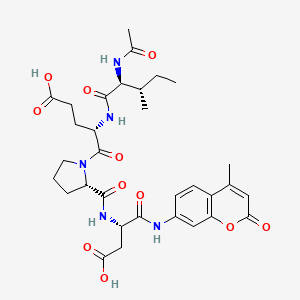

The molecular formula of Ac-Ile-Glu-Pro-Asp-AMC is C32H41N5O11 . Its molecular weight is 671.7 g/mol . The IUPAC name is (4S)-4-[[ (2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[ (2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid .Chemical Reactions Analysis

Ac-Ile-Glu-Pro-Asp-AMC undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC). AMC is fluorescent under ultraviolet light and can emit a fluorescent signal .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Ile-Glu-Pro-Asp-AMC include a molecular weight of 671.7 g/mol, a XLogP3-AA of 0.2, a hydrogen bond donor count of 6, and a hydrogen bond acceptor count of 11 .Scientific Research Applications

Apoptosis Research

Ac-Ile-Glu-Pro-Asp-AMC is a fluorogenic substrate for caspase-8 , a cysteine protease involved in the apoptosis pathway . By quantifying the release of fluorescent AMC after cleavage, researchers can study the induction of apoptosis in response to various stimuli, making it a valuable tool for understanding cell death mechanisms.

Immunotherapy Evaluation

This compound serves as a probe for granzyme B activity, a serine protease released by cytotoxic T-cells during immune responses . It’s used in evaluating the efficacy of immunotherapies, as granzyme B activity correlates with the induction of target cell apoptosis.

Cancer Research

In cancer studies, Ac-Ile-Glu-Pro-Asp-AMC aids in monitoring the effectiveness of anticancer drugs. It helps in identifying early responses to treatments, particularly in the context of immunotherapy . The substrate’s cleavage by granzyme B can serve as a biomarker for the activation of immune mechanisms against cancer cells.

Clinical Drug Screening

The substrate is utilized in high-throughput screening of potential pharmacological agents . Its fluorogenic properties allow for rapid and sensitive detection of caspase and granzyme activity, facilitating the discovery of new therapeutic drugs.

Neurodegenerative Disease Research

Caspase-8, for which Ac-Ile-Glu-Pro-Asp-AMC is a substrate, is implicated in various neurodegenerative diseases . Research using this substrate can contribute to the development of treatments targeting apoptotic pathways in neurodegeneration.

Cell-Mediated Immune Response Studies

The substrate’s role in detecting granzyme B activity makes it crucial for studying cell-mediated immunity . It helps in understanding how cytotoxic lymphocytes induce apoptosis in target cells, providing insights into immune system functioning.

Molecular Biology Techniques

In molecular biology, Ac-Ile-Glu-Pro-Asp-AMC is used to study protease activity . The release of AMC upon enzymatic cleavage is a useful indicator in various assays, including those for understanding protein interactions and enzyme kinetics.

Synthetic Organic Chemistry

As a building block, this compound is used in the synthesis of complex molecules for research purposes. Its versatility in chemical reactions makes it a valuable reagent in synthetic organic chemistry applications .

Mechanism of Action

Target of Action

The primary targets of Ac-Ile-Glu-Pro-Asp-AMC are Caspase-8 and Granzyme B . Caspase-8 is a cysteine protease involved in apoptosis induced by Fas and other stimuli, making it an attractive therapeutic target for a variety of degenerative disorders . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells .

Mode of Action

Ac-Ile-Glu-Pro-Asp-AMC is a fluorogenic substrate for Caspase-8 and Granzyme B . It interacts with these targets by undergoing hydrolysis, which results in the release of the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Biochemical Pathways

The compound plays a role in the apoptosis pathway. Granzyme B, one of its targets, induces both caspase-dependent and independent cell death . It possesses specific cleavage action at the aspartate residue in the substrate .

Pharmacokinetics

Its activity is quantified by the release of free fluorescent amc , suggesting that its bioavailability can be monitored through fluorescence detection.

Result of Action

The action of Ac-Ile-Glu-Pro-Asp-AMC leads to the activation of a number of caspases involved in apoptosis . This results in the induction of rapid target cell death, particularly by cytotoxic lymphocytes .

properties

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)/t16-,21-,22-,23-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMHHBKPMUGLEA-MNTOYCOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Ile-Glu-Pro-Asp-AMC | |

Retrosynthesis Analysis

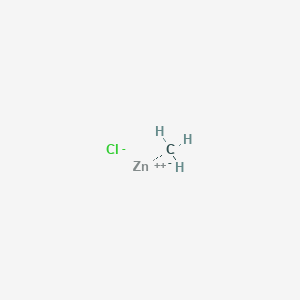

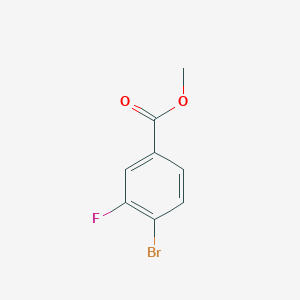

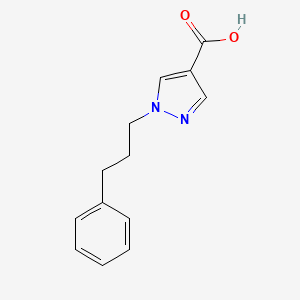

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)

![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)

![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)

![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)